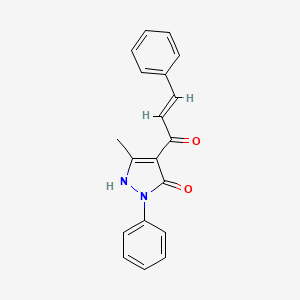
3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with cinnamaldehyde in the presence of a base such as sodium acetate. The reaction is carried out at room temperature, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities and properties depending on the substituents introduced.
Aplicaciones Científicas De Investigación
3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly in cancer treatment.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol involves its interaction with specific molecular targets and pathways. The compound has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . This dual action makes it a promising candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-ol: A closely related compound with similar biological activities.
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These derivatives have been studied for their antioxidant and anticancer activities.
Uniqueness
3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol stands out due to its cinnamoyl group, which imparts unique chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other pyrazole derivatives.
Propiedades
Fórmula molecular |
C19H16N2O2 |
|---|---|
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
5-methyl-2-phenyl-4-[(E)-3-phenylprop-2-enoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H16N2O2/c1-14-18(17(22)13-12-15-8-4-2-5-9-15)19(23)21(20-14)16-10-6-3-7-11-16/h2-13,20H,1H3/b13-12+ |
Clave InChI |
JKWJQCCQYSQMAG-OUKQBFOZSA-N |
SMILES isomérico |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester](/img/structure/B12576221.png)
![N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12576226.png)
![N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine](/img/structure/B12576234.png)
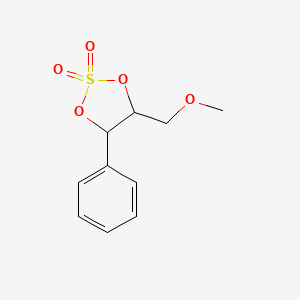
![{[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12576242.png)
![4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol](/img/structure/B12576251.png)
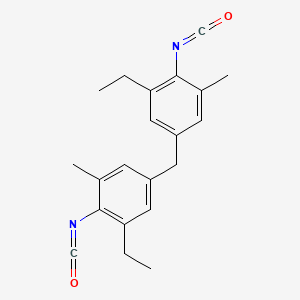

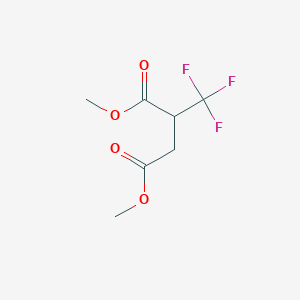
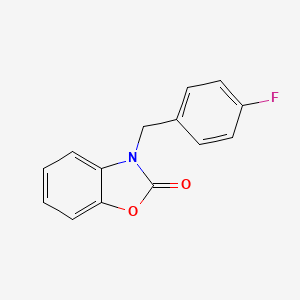

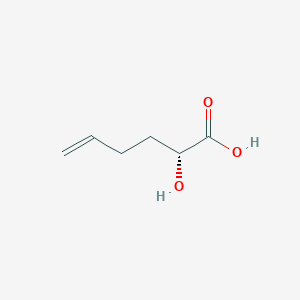
![2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole)](/img/structure/B12576300.png)
